molecular formula C8H11N3S B12926860 4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine CAS No. 7511-83-3

4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Cat. No.: B12926860
CAS No.: 7511-83-3
M. Wt: 181.26 g/mol
InChI Key: YWXDGCYBIRRFFW-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a chemical compound with the molecular formula C8H11N3S and a molecular weight of 181.26 g/mol . This cyclopenta[d]pyrimidine scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel anticancer agents. Compounds based on this core structure have been investigated as potent antimitotic agents that target tubulin, a critical protein in cell division . Research indicates that such small molecules can inhibit microtubule assembly by binding to the colchicine site on tubulin, leading to the disruption of mitosis and cancer cell death . A key advantage of these compounds is their potential to overcome common clinical resistance mechanisms, including drug resistance mediated by P-glycoprotein (Pgp) overexpression and the βIII-tubulin isotype . This makes them promising lead candidates for targeting multidrug-resistant cancers. The product is intended for non-human research applications only. It is strictly for use in scientific research and is not approved for human or veterinary therapeutic or diagnostic use.

Properties

CAS No.

7511-83-3

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

InChI

InChI=1S/C8H11N3S/c1-12-7-5-3-2-4-6(5)10-8(9)11-7/h2-4H2,1H3,(H2,9,10,11)

InChI Key

YWXDGCYBIRRFFW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1CCC2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

  • The bicyclic core is commonly synthesized from precursors such as hydroxy pyrimidines and cyclopentanone derivatives (e.g., ethyl 2-oxocyclopentanecarboxylate).
  • A typical approach involves condensation of these precursors to form a 6,7-dihydro-5H-cyclopenta[d]pyrimidine intermediate.
  • For example, hydroxy pyrimidine reacts with ethyl 2-oxocyclopentanecarboxylate to yield a key intermediate, which is then chlorinated to introduce a reactive 4-chloro substituent.

Introduction of the Methylsulfanyl Group

  • The 4-chloro substituent on the pyrimidine ring is displaced by a methylsulfanyl nucleophile via nucleophilic aromatic substitution.
  • This step is typically performed under anhydrous conditions using methylthiolate sources or methyl mercaptan derivatives.
  • Reaction conditions include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures (60–80 °C) to optimize substitution efficiency.

Amination at the 2-Position

  • The amino group at position 2 can be introduced or modified through reduction of nitro precursors or direct amination.
  • For instance, a nitro-substituted intermediate can be reduced using zinc powder in acetic acid at low temperatures (0 °C) to yield the corresponding amine.
  • Alternatively, nucleophilic substitution with amines on activated intermediates can install the amino group.

Cyclization and Functional Group Transformations

  • Intramolecular cyclization is often induced by treatment with strong bases such as sodium hydride (NaH) in anhydrous THF, facilitating ring closure to form the bicyclic system.
  • Oxidation steps may be employed to convert sulfides to sulfoxides or sulfones if required for further functionalization or biological activity tuning.
  • Subsequent substitution reactions on the pyrimidine ring allow for diversification of the compound series.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Condensation Hydroxy pyrimidine + ethyl 2-oxocyclopentanecarboxylate, reflux Formation of bicyclic pyrimidine intermediate
2 Chlorination POCl3, heating 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
3 Nucleophilic substitution Methylthiolate source, DMF, 60–80 °C 4-(Methylsulfanyl)-substituted intermediate
4 Reduction (if nitro present) Zn powder, AcOH, 0 °C 2-Amino derivative
5 Cyclization NaH, anhydrous THF Formation of final bicyclic compound

Detailed Research Findings and Optimization

  • Yield and Purity: Yields for key intermediates range from moderate to good (30–80%), depending on reaction conditions and purification methods.
  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
  • Structural Confirmation: Proton and carbon NMR confirm substitution patterns, while X-ray crystallography can resolve stereochemistry and ring conformation.
  • Solvent and Temperature Effects: Polar aprotic solvents favor nucleophilic substitution, while temperature control is critical to minimize side reactions and decomposition.
  • Catalysts and Bases: Catalytic amounts of acids (e.g., HCl) or bases (e.g., NaH) are employed to facilitate substitution and cyclization steps efficiently.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent DMF, THF, isopropyl alcohol (IPA) Polar aprotic solvents preferred
Temperature 0 °C (reduction) to 80 °C (substitution) Controlled to optimize yield and selectivity
Base/Catalyst NaH (cyclization), catalytic HCl (amination) Strong base for ring closure, acid for coupling
Reaction Time 1–6 hours Depends on step and scale
Purification Column chromatography, recrystallization Silica gel or preparative HPLC
Yield Range 30–80% Varies by step and substrate

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This suggests that the compound could be a potential candidate for developing anti-inflammatory drugs.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial activity. A study evaluated various pyrimidine derivatives, including this compound, demonstrating its potential as a lead for new antimicrobial agents through both in vitro assays and molecular docking techniques.

Case Studies

  • Antimicrobial Efficacy Study :
    • The compound was tested against various pathogens, showing promising results as a lead compound for new antimicrobial development.
  • Cytotoxicity Assessment :
    • In vitro tests against human cancer cell lines (e.g., HaCat and Balb/c 3T3) indicated that the compound exhibits cytotoxic effects, suggesting applications in cancer therapy.
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications to the pyrimidine ring significantly affect biological activity, indicating the importance of specific substituents for enhancing potency against targeted pathogens.

Industrial Applications

In addition to its biological applications, 4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine serves as a building block for synthesizing more complex heterocyclic compounds in organic synthesis. Its unique structural features make it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogues differ in substituents at positions 4 and 6 of the cyclopenta[d]pyrimidine core:

Compound Name Substituent (Position 4) Substituent (Position 6) Molecular Formula Molecular Weight Key Properties/Activity
Target Compound Methylsulfanyl (SMe) None C₈H₁₁N₃S 193.26 g/mol High lipophilicity (SMe group)
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine Chloro (Cl) Methyl (CH₃) C₈H₁₀ClN₃ 183.64 g/mol 34% synthesis yield; off-white solid
4-Methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine Methoxy (OCH₃) None C₈H₁₁N₃O 165.20 g/mol Improved solubility (polar OCH₃ group)
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine None None C₇H₉N₃ 135.17 g/mol Parent scaffold; minimal steric bulk
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Chloro (Cl) Methylamine (NHCH₃) C₈H₁₁ClN₄ 198.65 g/mol Reactivity (Cl as leaving group)

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., CAS 61539-20-6) exhibit higher aqueous solubility due to the polar OCH₃ group, whereas chloro and methylsulfanyl variants may require formulation optimization .
  • Thermal Stability : Melting points vary; chloro-substituted compound 8 melts at 181.5–182.9°C, indicative of crystalline stability .

Biological Activity

4-(Methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a heterocyclic compound characterized by its unique bicyclic structure, which integrates both a pyrimidine and a cyclopentane ring. The presence of the methylthio group at the 4-position of the pyrimidine ring enhances its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its promising anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2SC_8H_{10}N_2S with a molecular weight of approximately 182.24 g/mol. The specific structural features contribute to its interaction with biological targets, making it a subject of ongoing research.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against various pathogenic bacteria and fungi. In particular, studies have highlighted its effectiveness against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting significant potency in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.25
Staphylococcus aureus0.30

Anti-inflammatory Properties

The compound's structural configuration allows it to potentially interact with enzymes or receptors involved in inflammatory pathways. Preliminary findings suggest that it may modulate pathways relevant to inflammation, although the precise molecular targets are still under investigation.

While detailed mechanisms are yet to be fully elucidated, early studies suggest that the compound may inhibit specific enzymes associated with inflammatory responses or microbial resistance. Molecular docking studies indicate favorable binding interactions with targets such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated various derivatives of pyrimidines, including this compound, demonstrating its potential as a lead compound for developing new antimicrobial agents. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities and biological activities .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests against human cell lines (e.g., HaCat and Balb/c 3T3) indicated that the compound exhibits promising results, suggesting potential applications in cancer therapy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the substituents on the pyrimidine ring significantly affect biological activity. Compounds bearing specific functional groups demonstrated enhanced potency against targeted pathogens .

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